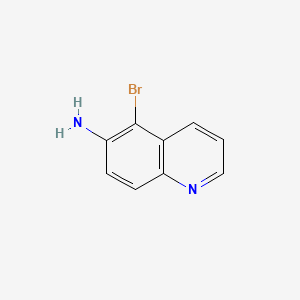

5-Bromoquinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLGTLYXJGDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromoquinolin-6-amine chemical properties

An In-depth Technical Guide to 5-Bromoquinolin-6-amine: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 50358-42-4) is a halogenated amino-quinoline derivative. As a bifunctional molecule, it incorporates a nucleophilic amino group and a bromine atom susceptible to organometallic cross-coupling reactions, making it a potentially valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known chemical and physical properties, discusses its plausible synthetic routes and reactivity based on established chemical principles, and explores its potential applications, particularly in the realm of drug discovery. Due to the limited availability of published data for this specific isomer, this document combines verified information with theoretical analysis to offer a holistic scientific perspective for researchers.

Core Chemical Identity and Properties

This compound is a solid, typically appearing as a yellow to brown powder.[1] Its core structure consists of a quinoline bicyclic system substituted with a bromine atom at the C5 position and an amine group at the C6 position. This specific arrangement of functional groups dictates its chemical behavior and potential utility.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes its basic identifiers and known properties, supplemented with predicted spectroscopic characteristics based on the analysis of its structural motifs.

| Property | Value / Predicted Data | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Amino-5-bromoquinoline | [2] |

| CAS Number | 50358-42-4 | [2] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Yellow to Brown Solid | [1] |

| Purity | Typically ≥97% | [2] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, carbon disulfide. | [1] |

| Storage | Room temperature, in a dry, well-ventilated place away from strong oxidizing agents. | [1][2] |

| Predicted ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) showing distinct signals for the 6 quinoline protons. A broad singlet for the -NH₂ protons (δ ~4.0-5.0 ppm). | Theoretical |

| Predicted ¹³C NMR | 9 distinct signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C5) would be shifted downfield. | Theoretical |

| Predicted IR (cm⁻¹) | 3350-3450 (N-H stretch, pair of bands for primary amine), ~1600 (N-H bend), 1500-1600 (C=C/C=N stretch), ~1200 (C-N stretch), 550-750 (C-Br stretch). | Theoretical |

| Predicted Mass Spec | Molecular ion (M+) peak at m/z 222 and M+2 peak at m/z 224 with ~1:1 intensity, characteristic of a monobrominated compound. | Theoretical |

Synthesis and Methodologies

Proposed Synthetic Pathway

A likely synthetic approach starts with 5-bromoquinoline, proceeds through nitration to introduce a nitro group at the C6 position, and concludes with the reduction of the nitro group to the desired amine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Theoretical)

This protocol is a theoretical representation and requires laboratory optimization and validation.

Step 1: Nitration of 5-Bromoquinoline

-

Reaction Setup: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 5-bromoquinoline while stirring.

-

Reagent Addition: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C. The electrophilic nitronium ion (NO₂⁺) is directed to the electron-rich benzene ring of the quinoline system. The C6 and C8 positions are typically favored. Careful control of conditions is necessary to achieve regioselectivity for the C6 position.

-

Reaction & Workup: Stir the mixture for several hours, allowing it to slowly warm to room temperature. Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to isolate 5-bromo-6-nitroquinoline.

Step 2: Reduction of 5-Bromo-6-nitroquinoline

-

Reaction Setup: Suspend the 5-bromo-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent. Common choices include:

-

Metal/Acid: Iron powder or tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst offers a cleaner reduction pathway.

-

-

Reaction & Workup: Heat the mixture under reflux (for metal/acid) or pressurize with H₂ (for hydrogenation) until the reaction is complete (monitored by TLC). Cool the reaction, filter off the catalyst or metal residues, and neutralize the filtrate.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and remove the solvent under reduced pressure to yield this compound. Further purification may be achieved by recrystallization.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its three key structural components: the aromatic quinoline core, the nucleophilic primary amine, and the versatile bromine atom. It is known to undergo both electrophilic and nucleophilic substitution reactions.[1][3][4]

Caption: Key reactivity sites of this compound.

Reactions at the Amino Group (-NH₂)

The lone pair of electrons on the nitrogen atom makes the C6-amino group a potent nucleophile.

-

Acylation and Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common strategy to modify the molecule's properties or to protect the amine during subsequent reactions.

-

Alkylation: Can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts. Reductive amination is a more controlled method for mono-alkylation.

-

Diazotization: As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -I) via Sandmeyer or related reactions.

Reactions at the Bromo Group (-Br)

The bromine atom at the C5 position is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Can be coupled with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds by coupling with various amines, providing access to more complex diaminoquinoline structures.

-

Heck and Sonogashira Couplings: Can be used to form carbon-carbon bonds with alkenes and terminal alkynes, respectively, further expanding the synthetic possibilities.

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its structural features are present in molecules of significant pharmacological interest. The 4-anilinoquinoline scaffold, for example, is a well-established "kinase inhibitor motif".[5]

Potential Roles:

-

Scaffold for Kinase Inhibitors: The quinoline core is a privileged structure in kinase inhibitor design. This compound could serve as a starting point for developing inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The amino group can act as a hydrogen bond donor/acceptor, while the bromine position allows for the introduction of substituents to probe the hydrophobic pockets of an enzyme's active site.[5]

-

Intermediate in Medicinal Chemistry: Its bifunctional nature makes it an ideal intermediate for building more complex heterocyclic systems. The amine and bromo groups can be functionalized sequentially to construct libraries of novel compounds for high-throughput screening.

-

Building Block for Materials Science: Aromatic amines and bromoarenes are precursors to electroactive polymers and organic light-emitting diode (OLED) materials. This compound could potentially be explored for the synthesis of novel functional materials.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Avoid creating dust. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated environment. Store away from strong oxidizing agents.[1]

Conclusion

This compound is a chemical building block with significant untapped potential. While detailed characterization in the public domain is sparse, its structure suggests high utility in synthetic and medicinal chemistry. Its primary amine and bromo substituents offer orthogonal chemical handles for derivatization, making it a valuable scaffold for creating diverse molecular architectures. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this versatile quinoline derivative, particularly in the pursuit of novel therapeutics and functional materials.

References

- ChemicalBook. (2024). 5-Bromoquinoxalin-6-amine MSDS. Retrieved from ChemicalBook. [This source pertains to the quinoxaline analog but is cited for general safety protocols for similar structures].

- Guidechem. (n.d.). How to prepare and use 5-Bromoquinoxalin-6-amine effectively?. Retrieved from Guidechem.

- PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved from PubChem. [This is for the incorrect analog and is not cited in the text].

- Apollo Scientific. (2022). Safety Data Sheet: 6-Amino-5-bromoquinoxaline. Retrieved from Apollo Scientific. [This is for the incorrect analog and is not cited in the text].

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Thermo Fisher Scientific. [This is for a related quinoline and is not cited in the text].

- Google Patents. (2008). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Retrieved from Google Patents. [This patent describes the synthesis of the incorrect quinoxaline analog].

- Thermo Fisher Scientific. (2012). Safety Data Sheet: 5-Bromoquinoline.

- ACS Omega. (2021). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Retrieved from ACS Publications. [This source is for general reactivity context and is not cited in the text].

- PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. Retrieved from PrepChem.com. [This source describes a reaction for the incorrect quinoxaline analog].

- ChemicalBook. (n.d.). 5-Bromoquinoline synthesis.

- ChemBlink. (n.d.). 6-amino-5-bromo quinoxaline suppliers USA. Retrieved from ChemBlink. [This source lists suppliers for the incorrect quinoxaline analog].

- LookChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from LookChem. [This source provides data for the incorrect quinoxaline analog].

- BLD Pharm. (n.d.). 6-Amino-5-bromoquinoxaline. Retrieved from BLD Pharm. [This source provides data for the incorrect quinoxaline analog].

- Simson Pharma Limited. (n.d.). 5-bromo-N-(1,3-dinitrosoimidazolidin-2-ylidene)quinoxalin-6-amine. Retrieved from Simson Pharma Limited. [This source is for a derivative of the incorrect quinoxaline analog].

- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. Retrieved from PubChem. [This is for a different isomer and is not cited in the text].

- BLD Pharm. (n.d.). 7-Bromoquinolin-6-amine. Retrieved from BLD Pharm. [This is for a different isomer and is not cited in the text].

- ResearchGate. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from ResearchGate. [This source describes the synthesis of the incorrect quinoxaline analog].

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- Senrise Technology. (2024). This compound.

- ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations.

- CymitQuimica. (n.d.). Composti policiclici.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

Fisher Scientific. (n.d.). 6-Amino-5-bromoquinoline, 97%. Retrieved from [Link]

- ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Pharmaffiliates. (n.d.). 5-Amino-6-bromoquinoline. Retrieved from Pharmaffiliates. [This is for a different isomer and is not cited in the text].

- CymitQuimica. (n.d.). 6-Amino-5-bromoquinoxaline. Retrieved from CymitQuimica. [This source describes the incorrect quinoxaline analog].

-

MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

- Chemsrc. (n.d.). 5-Bromoquinolin-8-amine. Retrieved from Chemsrc. [This is for a different isomer and is not cited in the text].

- ResearchGate. (2019). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

-

PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors. Retrieved from [Link]

Sources

- 1. 6-Amino-5-bromoquinoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. CAS: 50358-42-4 | CymitQuimica [cymitquimica.com]

- 4. 6-Amino-5-bromoquinoline, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 5. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromoquinolin-6-amine

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Bromoquinolin-6-amine, a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. Our objective is to equip researchers with the essential knowledge to effectively utilize this compound in their synthetic and drug discovery endeavors.

Molecular Structure and Chemical Identity

This compound is a substituted quinoline, which is a bicyclic heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. In this specific isomer, a bromine atom is attached at the 5-position and an amine group at the 6-position of the quinoline core.

Systematic IUPAC Name: this compound

Chemical Formula: C₉H₇BrN₂

Molecular Weight: 223.07 g/mol

CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, it is crucial to distinguish it from its quinoxaline analog, 5-Bromoquinoxalin-6-amine (CAS No. 50358-63-9).[1]

The presence of the electron-donating amine group and the electron-withdrawing bromine atom on the quinoline scaffold creates a unique electronic environment that influences its reactivity and potential biological activity. The lone pair of electrons on the nitrogen of the amine group can participate in resonance with the aromatic system, while the bromine atom exerts both an inductive electron-withdrawing effect and a weaker resonance-donating effect.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, derived from computational models and comparison with analogous structures such as 5-bromo-quinolin-8-ylamine.[2]

| Property | Predicted Value | Notes |

| Molecular Weight | 223.07 g/mol | Calculated from the molecular formula. |

| XLogP3 | ~2.6 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | |

| Hydrogen Bond Acceptors | 2 (the quinoline N and the -NH₂ N) | |

| Topological Polar Surface Area | 38.9 Ų | |

| Physical State | Solid at room temperature | Typical for aromatic amines of this size. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | |

| pKa | The quinoline nitrogen is weakly basic, while the amino group is a stronger base. |

Synthesis and Reactivity Insights

While a specific, optimized synthesis for this compound is not detailed in readily available literature, established methods for quinoline synthesis and functionalization provide a clear pathway. A plausible synthetic approach would involve the Skraup synthesis or a related cyclization reaction, followed by bromination and amination, or starting from a pre-functionalized benzene derivative.[3]

Potential Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

Reactivity:

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Amine Group: The amino group at the 6-position is a nucleophilic center and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. It also activates the aromatic ring towards electrophilic substitution.

-

Bromine Atom: The bromine at the 5-position is susceptible to nucleophilic aromatic substitution, particularly if the ring is further activated. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, making it a valuable handle for further molecular elaboration.

-

Quinoline Ring: The quinoline ring system itself can undergo electrophilic substitution, with the position of attack influenced by the existing substituents.

Predicted Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a predictive analysis based on the known spectral properties of quinolines and aromatic amines allows for an informed estimation of its key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which may be dependent on solvent and concentration. The addition of D₂O would be expected to cause the disappearance of the amine proton signal due to hydrogen-deuterium exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbon atom attached to the bromine (C-5) will be significantly deshielded. The chemical shifts of the other carbons will be influenced by the positions of the nitrogen, bromine, and amino groups.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (223.07 g/mol ). A key feature will be the isotopic pattern of the molecular ion due to the presence of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z = 222 and m/z = 224.[4] Fragmentation patterns would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine atom or the amino group.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold.[5][6][7][8][9] The substitution pattern of this compound makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications.

The quinoline core is present in drugs with a wide range of activities, including:

-

Anticancer agents: Many quinoline-based compounds have shown potent anticancer activity.[7][10]

-

Antimalarial drugs: Chloroquine and mefloquine are classic examples of quinoline-containing antimalarials.[11][12]

-

Antibacterial and Antifungal agents: The quinoline scaffold is found in several antimicrobial drugs.[7]

-

Anti-inflammatory agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[8]

The presence of the bromine atom at the 5-position provides a convenient point for chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of derivatives for biological screening. The amino group at the 6-position can be functionalized to introduce various pharmacophores, further expanding the chemical space that can be explored.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data is not available, related bromo-amino-aromatic compounds can be skin and eye irritants and may be harmful if ingested or inhaled. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising, yet under-characterized, chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and potential synthetic routes. The insights into its reactivity and the established biological importance of the quinoline scaffold underscore the value of this compound as a versatile building block for the creation of novel and complex molecules. Further experimental validation of the properties and reactivity outlined herein will undoubtedly pave the way for its broader application in scientific research.

References

-

Dhanlaxmi Chemicals. 5 Bromo 6 Amino Quinoxaline. [Link]

-

PubChem. 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

PubMed. Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

-

Frontiers in Chemistry. Quinolines: the role of substitution site in antileishmanial activity. [Link]

-

PubChem. 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

-

PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. [Link]

- Google Patents. Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

ResearchGate. X‐ray crystal structure of 5‐bromo‐6‐(bromomethylene)‐.... [Link]

-

ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

-

Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ChemSrc. 5-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridazine-3-carboxylic acid. [Link]

-

MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

-

PubMed. Biological activities of quinoline derivatives. National Center for Biotechnology Information. [Link]

-

PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

-

Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent. [Link]

-

PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromoquinolin-2-amine. National Center for Biotechnology Information. [Link]

-

ACS Publications. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. 1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in.... [Link]

-

PubChem. 5-Amino-6-methylquinoline. National Center for Biotechnology Information. [Link]

-

iq-ufrgs. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

MSU chemistry. Mass Spectrometry. [Link]

-

Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) -. [Link]

-

ResearchGate. (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

NIST. 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide. [Link]

Sources

- 1. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrj.org [chemrj.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Technical Guide: Synthesis of 5-Bromoquinolin-6-amine

This guide details the synthesis of 5-Bromoquinolin-6-amine (CAS: 50358-42-4), a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceuticals.[1]

Executive Summary

Target Molecule: this compound

CAS: 50358-42-4

Molecular Formula: C

Recommended Pathway: A three-step Protection-Bromination-Deprotection sequence.[1] This route offers the highest reliability for regiocontrol, preventing the formation of N-bromo species and directing the electrophile to the thermodynamically and kinetically favored C5 position.[1]

Retrosynthetic Analysis

The logical disconnection relies on Electrophilic Aromatic Substitution (EAS).[1] The amino group at C6 is a strong ortho/para director.[1] In the fused quinoline system, the C5 position (para to the ring fusion, ortho to the amine) is electronically activated and resembles the

Figure 1: Retrosynthetic disconnection showing the protection strategy to ensure C5 regioselectivity.

Detailed Synthesis Protocol

Step 1: Protection (Acetylation)

Direct bromination of the free amine can lead to oxidation or N-bromination.[1] Acetylation mitigates this and provides steric bulk that further discourages attack at C7, though C5 remains accessible.

-

Reagents: Quinolin-6-amine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine or Triethylamine (1.5 eq), DCM (Solvent).[1]

-

Procedure:

-

Dissolve quinolin-6-amine in Dichloromethane (DCM) at 0°C.

-

Add base (Pyridine) followed by dropwise addition of Acetic Anhydride.

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO

. Dry organic layer over Na -

Yield Expectation: >90%.

-

Step 2: Regioselective Bromination

This is the critical step.[1] The acetamido group directs the incoming bromine to the ortho positions (C5 and C7).[1] The C5 position is electronically favored (conjugation with the ring fusion) and kinetically accessible.[1]

-

Reagents: N-(Quinolin-6-yl)acetamide (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).[1]

-

Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.

-

Mechanism: Electrophilic Aromatic Substitution (

).[1] -

Procedure:

-

Dissolve the acetamide substrate in MeCN at 0°C.

-

Add NBS portion-wise over 30 minutes. Critical: Maintain low temperature to maximize regioselectivity.

-

Allow the reaction to warm to RT and stir for 12 hours.

-

Monitoring: TLC/LC-MS should show conversion to the mono-bromo species. If C7-bromo or di-bromo impurities appear, lower the temperature to -10°C.[1]

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine. Recrystallize from Ethanol if necessary to separate isomers.

-

Yield Expectation: 75–85%.

-

Step 3: Deprotection (Hydrolysis)

Removal of the acetyl group restores the primary amine.[1]

-

Reagents: N-(5-Bromoquinolin-6-yl)acetamide, 6M HCl or NaOH/EtOH.[1]

-

Procedure (Acidic):

Analytical Profile & Validation

To ensure the bromine is at C5 and not C7, NMR analysis is required.[1]

| Feature | C5-Bromo Isomer (Target) | C7-Bromo Isomer (Impurity) |

| H4 Proton (NMR) | Shows significant deshielding/shift due to proximity of Br at C5 (Peri-effect).[1] | Normal chemical shift. |

| Coupling (Benzene Ring) | H7 and H8 appear as an AB system (Ortho coupling, | H5 and H8 appear as singlets (Para) or weak meta coupling.[1] |

Key NMR Diagnostic: Look for two doublets in the aromatic region (excluding the pyridine ring protons) with a coupling constant of ~9.0 Hz.[1] This confirms the H7 and H8 protons are adjacent, proving the bromine is at C5.[1]

Alternative Pathway: Direct Bromination

For industrial scaling where step count reduction is vital, direct bromination can be attempted, though purification loads increase.[1]

-

Reagents: Quinolin-6-amine, Bromine (Br

), Acetic Acid.[1][3] -

Condition: Slow addition of Br

in AcOH at ambient temperature.[1] -

Risk: High probability of 5,7-dibromination.[1]

-

Mitigation: Use of exactly 0.95 eq of Br

and stopping conversion at ~90% to minimize over-bromination.

Figure 2: Comparison of the protected vs. direct synthesis pathways.

Safety & Handling

-

Bromine/NBS: Corrosive and toxic.[1] Handle in a fume hood. NBS can decompose exothermically; store in a cool, dry place.[1]

-

Quinoline Derivatives: Potential irritants and mutagens.[1] Use standard PPE (gloves, goggles, lab coat).[1]

-

Waste: Segregate halogenated organic waste from non-halogenated solvents.

References

-

Regioselective Bromination of Methoxyquinolines: Gelisim University Journal of Science, 2017.[1] Describes the C5-selectivity in 6-methoxyquinoline, an electronic analogue of 6-aminoquinoline.[1]

-

Bromination of 8-Substituted Quinolines: ACG Publications, 2016.[1] Provides comparative data on bromination patterns in activated quinoline systems.

-

Synthesis of this compound (Commercial Data): ChemicalBook / Vibrant Pharma. Validation of the CAS 50358-42-4 and commercial availability of the building block.[1]

-

Electrophilic Substitution in Quinolines: Organic Chemistry Portal. General mechanistic grounding for C5 vs C8 substitution patterns.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromoquinolin-6-amine

Introduction

5-Bromoquinolin-6-amine is a halogenated aminoquinoline, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative analysis with structurally related quinoline derivatives. While direct experimental spectra for this specific compound are not widely available in the public domain, this document serves as an expert-guided framework for researchers, scientists, and drug development professionals in interpreting and predicting its spectral properties.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₉H₇BrN₂, features a quinoline core substituted with a bromine atom at the 5-position and an amine group at the 6-position. This substitution pattern significantly influences the electronic distribution within the aromatic system, which in turn dictates its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom and the quinoline nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | dd | J ≈ 4.5, 1.5 |

| H-3 | 7.2 - 7.4 | dd | J ≈ 8.5, 4.5 |

| H-4 | 8.0 - 8.2 | dd | J ≈ 8.5, 1.5 |

| H-7 | 7.6 - 7.8 | d | J ≈ 8.0 |

| H-8 | 7.3 - 7.5 | d | J ≈ 8.0 |

| -NH₂ | 4.0 - 5.0 | br s | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a non-polar deuterated solvent like CDCl₃. The amine proton signal is expected to be broad and its chemical shift is concentration and solvent dependent. This peak will disappear upon D₂O exchange.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 121 - 124 |

| C-4 | 135 - 138 |

| C-4a | 145 - 148 |

| C-5 | 110 - 114 |

| C-6 | 140 - 144 |

| C-7 | 128 - 132 |

| C-8 | 120 - 123 |

| C-8a | 147 - 150 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a non-polar deuterated solvent like CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure solubility and minimize interference with the analyte signals.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

To confirm the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.[1]

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For this compound (C₉H₇BrN₂), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Intensity | Description |

| [M]⁺ | 222 | ~100% | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 224 | ~98% | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 143 | Variable | Loss of bromine radical |

| [M-HCN]⁺ | 195/197 | Variable | Loss of hydrogen cyanide |

Experimental Protocol for Mass Spectrometry

Direct infusion electrospray ionization (ESI) is a suitable method for analyzing solid aromatic amines.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Set the mass spectrometer to positive ion mode.

-

Calibrate the instrument using a standard calibration solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable mass range to observe the molecular ion and potential fragment ions.

-

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, and the aromatic quinoline ring.

Table 4: Predicted FTIR Characteristic Peaks for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3400 - 3500 | Medium | Asymmetric stretch |

| N-H | 3300 - 3400 | Medium | Symmetric stretch |

| Aromatic C-H | 3000 - 3100 | Medium | Stretch |

| C=C, C=N | 1550 - 1650 | Strong | Aromatic ring stretch |

| N-H | 1580 - 1650 | Strong | Scissoring (bend) |

| C-N | 1250 - 1350 | Medium-Strong | Stretch |

| C-Br | 500 - 600 | Medium | Stretch |

Note: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[2] The C-N stretching vibration for aromatic amines is typically observed in the 1250-1350 cm⁻¹ region.[2]

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid powder samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FTIR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show multiple absorption bands characteristic of the quinoline chromophore, with shifts influenced by the bromo and amino substituents.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~230 - 250 | High |

| π → π | ~280 - 300 | Medium |

| n → π* | ~340 - 360 | Low |

Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent polarity.[3]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

-

-

Data Acquisition:

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Record the baseline with the solvent blank.

-

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles and comparative data from related structures, researchers can confidently approach the characterization of this and similar molecules. The provided protocols offer a standardized methodology for obtaining high-quality spectral data, ensuring reproducibility and accuracy in experimental work. The synergistic use of NMR, MS, IR, and UV-Vis spectroscopy will enable a comprehensive structural elucidation, which is a critical step in the advancement of research and development involving this class of compounds.

References

-

TSİ Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

PubMed. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

-

PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (2010). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea Black.... Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2004, January 1). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]

-

ACS Publications. (2015, May 28). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

FTIR Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

Sources

1H NMR spectrum of 5-Bromoquinolin-6-amine

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromoquinolin-6-amine

Introduction

This compound is a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. As a halogenated aromatic amine, it serves as a versatile building block for the synthesis of more complex molecular architectures with potential applications in drug development and as functional materials.[1] The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a predictive interpretation grounded in fundamental principles and a validated experimental protocol for its acquisition. This document is intended for professionals who require a detailed understanding of the molecule's spectral characteristics for synthesis confirmation, quality control, or further research.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential first to understand the molecular structure and the distinct electronic environments of each proton. The quinoline ring system is numbered by convention, and in this compound, we can identify five aromatic protons and two amine protons.

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Self-Validation through 2D COSY: The assignments in the table above can be unequivocally validated using a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This experiment reveals which protons are spin-coupled to each other. Key expected correlations (cross-peaks) would be observed between H-2/H-3, H-3/H-4, and, most importantly for the substituted ring, between H-7 and H-8. The presence of this H-7/H-8 cross-peak would definitively confirm their ortho relationship and validate their assignments.

Conclusion

The ¹H NMR spectrum of this compound is complex yet highly informative, providing a unique fingerprint for structural verification. The pyridine-like protons (H-2, H-3, H-4) exhibit a characteristic downfield pattern, while the benzene ring protons (H-7, H-8) are shifted upfield due to the strong electron-donating amine substituent at the C-6 position. By following the detailed experimental protocol and using 2D correlation techniques for validation, researchers can confidently assign all proton signals, ensuring the structural integrity of this important chemical intermediate.

References

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Reich, H. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

Holzer, W. (2001). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. ResearchGate. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

Oregon State University. (2022). ¹H NMR Chemical Shift. [Link]

-

ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of HQ and PHQ. [Link]

Sources

13C NMR of 5-Bromoquinolin-6-amine

Technical Guide: C NMR Characterization of 5-Bromoquinolin-6-amine

Executive Summary

This guide provides a comprehensive technical framework for the structural elucidation of This compound (CAS: 50358-63-9) using Carbon-13 Nuclear Magnetic Resonance (

This document moves beyond basic spectral listing, offering a mechanistic explanation of substituent effects—specifically the Heavy Atom on Light Atom (HALA) effect of bromine and the push-pull electronic dynamics of the amino-quinoline system. It includes optimized acquisition protocols, predictive chemical shift logic, and self-validating assignment workflows.[1]

Part 1: Structural Context & Theoretical Framework[1]

The Quinoline Scaffold & Substituent Effects

The this compound molecule presents a unique magnetic environment due to the interplay between the electron-rich amino group and the polarizable bromine atom on the electron-deficient quinoline ring.

-

The 6-Amino Effect (Strong Donor): The amino group (-NH

) at position 6 acts as a strong resonance donor. This significantly deshields the ipso carbon (C6) and shields the ortho carbons (C5 and C7) via increased electron density.[1] -

The 5-Bromo Effect (Heavy Atom Shielding): While halogens are electronegative (inductive withdrawing), heavy atoms like bromine introduce a relativistic Spin-Orbit Coupling effect. This results in a counter-intuitive upfield shift (shielding) of the ipso carbon (C5), often overriding the inductive deshielding.[1]

Predicted Chemical Shift Logic (SCS Additivity)

To validate experimental data, we utilize Substituent Chemical Shift (SCS) additivity rules applied to the base quinoline scaffold.[1]

| Carbon Position | Base Quinoline ( | Substituent Effect (Est.) | Predicted Shift ( | Electronic Rationale |

| C2 | 150.2 | Negligible | ~149 - 151 | |

| C3 | 121.0 | Negligible | ~121 - 122 | |

| C4 | 135.8 | Negligible | ~135 - 137 | |

| C4a (Bridge) | 126.5 | +2.0 (Br effect) | ~125 - 128 | Quaternary Bridgehead |

| C5 (Ipso-Br) | 127.8 | -5.5 (Br) + -12.0 (NH | ~108 - 114 | Heavy Atom Shielding + Ortho-Donor |

| C6 (Ipso-NH | 129.2 | +20.0 (NH | ~148 - 152 | Strong Deshielding (Ipso-Donor) |

| C7 | 129.4 | -13.0 (NH | ~116 - 119 | Ortho-Shielding by Amine |

| C8 | 128.3 | Negligible | ~128 - 130 | Para to Br, Meta to NH |

| C8a (Bridge) | 148.0 | Negligible | ~146 - 148 |

Note: Values are estimated for DMSO-

. The most diagnostic feature is the C5 carbon, which appears significantly upfield (~110 ppm) despite being attached to an electronegative halogen.[1]

Part 2: Experimental Protocol

Sample Preparation

Solubility is the primary constraint.[1] The amine and bromine substituents make the molecule moderately polar but potentially prone to aggregation.[1]

-

Solvent: DMSO-

(Dimethyl sulfoxide-d6) is the mandatory solvent.[1] It disrupts intermolecular Hydrogen bonding of the -NH -

Concentration: 20–30 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Critical for Quaternary Carbons)

The molecule contains four quaternary carbons (C4a, C5, C6, C8a).[1] These carbons have long spin-lattice relaxation times (

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

-

Relaxation Delay (D1): 3.0 - 5.0 seconds .[1] (Standard is often 1.0s; increasing this is crucial to visualize C5 and C6).

-

Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

-

Spectral Width: 240 ppm (to capture all aromatic and potential impurity carbonyls).[1]

Workflow Diagram

The following diagram outlines the optimized acquisition workflow to ensure data integrity.

Caption: Optimized workflow ensuring detection of slow-relaxing quaternary carbons (C5, C6).

Part 3: Spectral Analysis & Assignment Logic[1]

The Assignment Challenge

Distinguishing C5 (C-Br) from C7 (C-H) and C4a (Quaternary) requires a self-validating logic flow. We cannot rely on 1D shifts alone.[1]

Self-Validating Assignment Strategy

-

DEPT-135 / HSQC:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

C5 Confirmation: Look for a strong 3-bond correlation (

) from the H4 proton (doublet ~8.3 ppm).[1] -

C6 Confirmation: Look for correlations from H8 and H4 .

-

Assignment Logic Diagram

Use this flowchart to interpret the peaks in your spectrum.

Caption: Logic tree for distinguishing regioisomers and assigning carbons based on electronic environment.

Part 4: Troubleshooting & Artifacts

The "Missing" C-Br Peak

Issue: The C5 signal (attached to Bromine) is often broader and less intense than other quaternary carbons.

Cause: While Quadrupolar Broadening is primarily an issue in

-

Increase D1 (Relaxation Delay) to 5 seconds.

-

Apply Exponential Multiplication (LB) of 1.0 - 2.0 Hz during processing to improve S/N at the cost of resolution.[1]

Solvent Impurities

In DMSO-

References

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Authoritative source on pulse sequences and relaxation delays).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for Substituent Chemical Shift additivity rules).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14928442, 5-Bromoquinoxalin-6-amine. Retrieved from [Link] (Source for chemical structure and identifiers).[1]

-

Kaupp, M., et al. (2004).[1] The Heavy-Atom Effect on 13C NMR Chemical Shifts. Journal of Physical Chemistry A. (Theoretical grounding for the upfield shift of C-Br).

A Technical Guide to the Solubility of 5-Bromoquinolin-6-amine in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 5-Bromoquinolin-6-amine, a substituted quinoline derivative of interest in medicinal chemistry. Due to the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents robust, field-proven methodologies for its empirical determination. We delve into the molecular characteristics of this compound, predict its solubility profile based on structural analogs, and provide detailed, self-validating protocols for both kinetic and thermodynamic solubility assays. This guide is intended for researchers, chemists, and drug development professionals seeking a practical framework for understanding and experimentally determining the solubility of this and structurally related compounds.

Introduction: The Significance of this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications including anticancer, antimicrobial, and anti-inflammatory activities.[1] The specific substitutions on this compound—a bromine atom at the 5-position and an amino group at the 6-position—impart unique physicochemical properties that are critical to its function as a synthetic building block.

-

The Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, significantly influencing interactions with polar solvents. It also provides a basic nitrogen center that can be protonated in acidic media, drastically altering solubility.

-

The Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group that increases the molecule's molecular weight and lipophilicity, potentially enhancing its solubility in nonpolar organic solvents.[2]

-

The Quinoline Core: The aromatic, bicyclic system contributes to the molecule's rigidity and potential for π-π stacking interactions, which can affect crystal lattice energy and, consequently, solubility.

Understanding the solubility of this compound is paramount for its practical application. In synthesis, it dictates the choice of reaction solvents and purification methods like crystallization. In drug development, solubility in various media is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be conceptually broken down into two main energy considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its crystal lattice.

-

Solvation Energy: The energy released when the individual molecules of the compound interact with the solvent molecules.

A compound dissolves when the solvation energy sufficiently overcomes the lattice energy. The principle of "like dissolves like" is the guiding heuristic:

-

Polar Solvents (e.g., ethanol, methanol, DMSO) are effective at dissolving polar solutes. They can engage in strong dipole-dipole interactions and hydrogen bonding. This compound, with its hydrogen-bond-capable amino group and polar C-Br bond, is expected to exhibit moderate to good solubility in polar organic solvents.[2][4]

-

Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces and are best for dissolving nonpolar solutes. The bulky, aromatic quinoline core and the lipophilic bromine atom suggest some solubility in less polar solvents.[2]

Based on the analysis of structurally related compounds, such as 5,7-dibromo-8-hydroxyquinoline which is soluble in solvents like acetonitrile, acetone, and chloroform, a similar profile can be anticipated for this compound.[5] However, empirical measurement is essential for definitive characterization.[5]

Predicted Solubility Profile and Data Presentation

While specific experimental values for this compound are not widely published, we can construct a predicted solubility table based on its structural features and data from similar aromatic amines. This table serves as a hypothesis to be validated by the experimental methods outlined in the subsequent section.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The -NH₂ group can hydrogen bond with the solvent's hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can solvate the polar regions of the molecule effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Balances polarity to solvate the amine group with the ability to solvate the aromatic core. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, but lacks strong hydrogen bonding capabilities. |

| Aromatic | Toluene | Low | Can engage in π-π stacking with the quinoline ring, but poor solvation of the polar amine. |

| Aliphatic | n-Hexane | Very Low / Insoluble | Nonpolar nature is insufficient to overcome the crystal lattice energy of the polar compound. |

Experimental Determination of Solubility: Protocols and Causality

Determining solubility is a critical experimental step. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[6][7]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-concentration DMSO stock, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used for early screening.[3][7] Kinetic solubility is often higher than thermodynamic solubility as it may reflect the solubility of an amorphous, higher-energy state.[8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[9] It is determined by allowing an excess of the solid to equilibrate with the solvent over an extended period (typically >24 hours).[10][11] This is the gold-standard "shake-flask" method.[6][10]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a given organic solvent at a specific temperature under equilibrium conditions.

Causality Behind Key Steps:

-

Using Excess Solid: Ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[10]

-

Extended Equilibration (24h): Crucial for ensuring that the system reaches true thermodynamic equilibrium. Shorter times might only reflect kinetic solubility.[10][11]

-

Constant Temperature: Solubility is temperature-dependent. A thermostatically controlled environment is essential for reproducibility.[5]

-

Filtration: A 0.45 µm filter is used to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.

-

Quantification via HPLC-UV: Provides a sensitive and specific method to determine the compound's concentration in the saturated filtrate by comparing its response to a standard curve.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of visible, undissolved solid at the end of the experiment is required to confirm saturation.[10]

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or allow them to stand undisturbed to pellet the excess solid.

-

Sampling & Filtration: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial.

-

Quantification: Prepare a standard calibration curve of this compound in the same solvent. Analyze the filtered sample via a validated HPLC-UV method and determine the concentration based on the calibration curve.

Implications in Research and Drug Development

The solubility profile of this compound directly impacts its utility:

-

Synthetic Chemistry: A high solubility in a reaction solvent (e.g., DMF, DCM) allows for homogeneous reaction conditions, often leading to faster reaction rates and cleaner product formation. Conversely, low solubility in another solvent (e.g., hexane, water) is advantageous for purification by precipitation or crystallization.

-

Early-Stage Drug Discovery: Poor solubility can be a major liability, leading to unreliable results in biological assays and challenges in formulation.[3][7] Characterizing the solubility of this key intermediate helps predict and mitigate potential issues in more complex downstream molecules derived from it.

-

Formulation Science: For a compound to be developed into an oral drug, it must have adequate solubility in physiological fluids. While this guide focuses on organic solvents, the data provides a baseline for predicting aqueous solubility and informs strategies for solubility enhancement if needed.

Conclusion

While a definitive, quantitative public database for the solubility of this compound is lacking, a robust profile can be predicted through an understanding of fundamental chemical principles. Its structure, featuring a hydrogen-bonding amine group and a lipophilic bromo-aromatic system, suggests a favorable solubility in polar aprotic and protic organic solvents, with diminishing solubility in nonpolar media. This guide provides the theoretical grounding and, more importantly, a detailed, authoritative experimental protocol—the shake-flask method—for researchers to empirically determine these values. By following this self-validating methodology, scientists can generate the reliable, high-quality data necessary to advance their work in synthesis, medicinal chemistry, and drug development.

References

-

Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5).

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

Tsinman, K., Tsinman, O., & Abraham, A. (2011). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ovid.com [ovid.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

Section 1: Hazard Identification and Risk Assessment

An In-Depth Technical Guide to the Safe Handling of 5-Bromoquinolin-6-amine

Introduction

This compound (CAS No: 50358-42-4) is a halogenated aromatic amine, a class of compounds recognized for its utility as a versatile building block in synthetic chemistry.[1] Specifically, quinoline derivatives are pivotal intermediates in the development of novel therapeutic agents, including anti-malarial and anti-cancer drugs, as well as in the fields of material science and biological research.[2] The presence of the bromine atom and the amine group on the quinoline scaffold allows for a wide range of chemical modifications, making it a valuable precursor for drug discovery and development professionals.

However, the structural features that make this compound synthetically valuable also necessitate a rigorous and informed approach to its handling. Aromatic amines as a class are known for their potential toxicity, and halogenated compounds require careful management.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation. It is designed to empower researchers, scientists, and process chemists with the knowledge to work with this compound responsibly, ensuring both personal safety and experimental integrity.

A thorough risk assessment is the cornerstone of safe laboratory practice. As specific toxicological data for this compound is not extensively documented, our assessment is based on data from closely related structural analogs and the known hazards of the aromatic amine chemical class. This approach, known as "read-across," is a scientifically credible method for predicting the hazard profile of a substance. The primary analog for this assessment is 5-Bromoquinolin-8-amine, an isomer with a similar hazard profile.[4]

Physicochemical and Safety Data Summary

The following table summarizes the key identification, physicochemical, and hazard information for this compound. Hazard classifications are derived from analogous compounds.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 6-Amino-5-bromoquinoline | [1] |

| CAS Number | 50358-42-4 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Solid, powder (predicted) | [2] |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [4] |

| Signal Word | Warning | [4] |

Toxicological Profile

The primary health risks associated with this compound are acute toxicity, irritation, and potential long-term effects characteristic of aromatic amines.

-

Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4] Systemic absorption can occur through all routes of exposure.

-

Irritation: Direct contact will cause irritation to the skin and serious irritation to the eyes.[4] As a fine powder, it can also cause respiratory tract irritation upon inhalation.[4]

-

Chemical Class Hazards: Aromatic amines are a class of compounds that require careful handling due to potential risks, including methemoglobinemia and carcinogenicity, upon prolonged or repeated exposure.[3]

Physical and Chemical Hazards

The primary physical hazard is the potential for generating airborne dust during handling, which increases the risk of inhalation.[5] Upon thermal decomposition, it may release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

Engineering Controls

-